![molecular formula C9H8FN3O B1406137 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one CAS No. 97096-91-8](/img/structure/B1406137.png)
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Overview
Description
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as 5-Amino-2-fluorophenylpyrazolone, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in water and alcohol. 5-Amino-2-fluorophenylpyrazolone is a versatile molecule that can be used as a reagent in a variety of different chemical reactions.
Scientific Research Applications
Crystal Structure Analysis :
- A study on Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, a compound similar to 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one, reveals its crystal structure. The pyran and pyrazole rings in this compound are almost coplanar, and the crystal structure is stabilized by various hydrogen interactions and π···π interactions (Kumar et al., 2018).
- Another related compound, 5-Amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one, was examined for its molecular and crystal structure, providing insights into its tautomeric form and intermolecular hydrogen bonding (Kimura et al., 1984).
Synthesis and Reactivity Studies :
- A study synthesized and characterized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, highlighting the potential applications of such compounds in antimicrobial activities (Puthran et al., 2019).
- Another study involved the synthesis of 5-Amino-4-(2-azacycloalkylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-ones, showcasing the reaction of 5-amino-2-phenyl-3,4-dihydro-3H-pyrazol-3-one with activated lactams to create cyclic enamines (Nazarenko et al., 2008).
Molecular Docking and Computational Studies :
- A computational study on pyrazole derivatives, including 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one, examined their reactivity and pharmaceutical potential. It involved density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking, indicating potential inhibitory activity against specific enzymes (Thomas et al., 2018).
Pharmacological Evaluation :
- Research on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one, discussed their potential as antipsychotic agents. These studies highlight the importance of the pyrazole ring in influencing the pharmacological profile of the compounds (Wise et al., 1987).
properties
IUPAC Name |
5-amino-2-(2-fluorophenyl)-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-6-3-1-2-4-7(6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTKJQFHICGITB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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